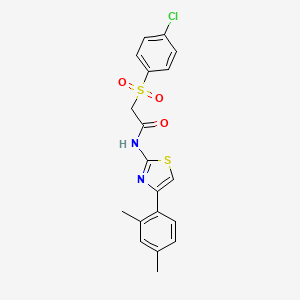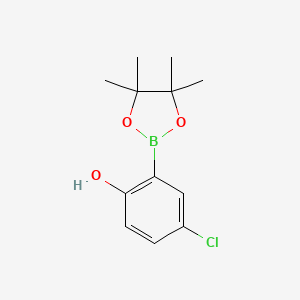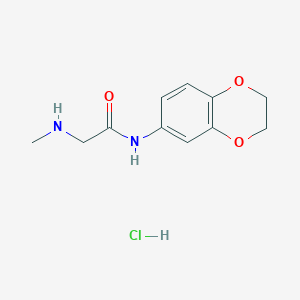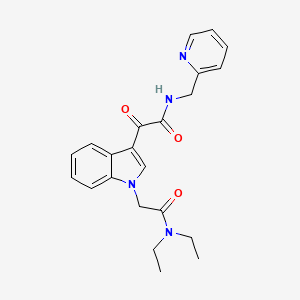![molecular formula C12H12F2O B2939959 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one CAS No. 1238627-55-8](/img/structure/B2939959.png)
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is a chemical compound with the CAS Number: 1238627-55-8 . It has a molecular weight of 210.22 . The IUPAC name for this compound is 6,6-difluoro-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is 1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
One notable area of application involves the synthesis and characterization of novel organic compounds. Research has demonstrated the synthesis of annulene-fused pseudorotaxanes, highlighting a stepwise strategy that leads to the formation of complex structures useful in supramolecular chemistry (Pak et al., 2002). Such studies are pivotal for advancing our understanding of molecular assembly and designing new materials with specific functions.
Material Science and Photovoltaics
In material science, the focus on conjugated organic materials, especially those incorporating structures similar to 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one, has led to significant advancements in photovoltaic applications. For instance, Erdoğan and Horoz (2020) synthesized a compound with potential use in dye-sensitized solar cells, demonstrating the role of such structures in improving power conversion efficiency (Erdoğan & Horoz, 2020).
Supramolecular Chemistry
The realm of supramolecular chemistry also benefits from the study of this compound derivatives. Research by Nishinaga et al. (2002) on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene explores their synthesis, electronic properties, and reactivity, contributing to the development of new materials with specific electronic characteristics (Nishinaga et al., 2002).
Organic Electronics
In organic electronics, the synthesis and investigation of compounds related to this compound are critical for the development of novel organic electronic devices. The creation of materials with desirable electronic and optical properties, such as those studied by Tahara et al. (2008), who focused on donors and acceptors based on triangular dehydrobenzo[12]annulenes, showcases the potential for these compounds in electronic applications (Tahara et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) for this compound can provide more detailed safety information .
Mechanism of Action
Target of Action
Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can enhance the potency and selectivity of drug molecules .
Mode of Action
Without specific information, it’s difficult to predict the exact mode of action. The presence of fluorine atoms could influence the compound’s electronic properties, potentially affecting its interactions with biological targets .
Pharmacokinetics
The compound’s molecular weight (21022 g/mol) is within the range generally favorable for oral bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by storage temperature .
properties
IUPAC Name |
6,6-difluoro-7,8,9,10-tetrahydrobenzo[8]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPRASTQCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C2=CC=CC=C2C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)


![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)





![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)